molecular formula C10H11BrO B022562 5-(2-Bromoethyl)-2,3-dihydrobenzofuran CAS No. 127264-14-6

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Cat. No. B022562
M. Wt: 227.1 g/mol
InChI Key: JRKZQRRYNCMSCB-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a significant class of heterocyclic compounds featuring a fused benzene and furan ring. They exhibit a wide range of biological activities and are of interest for their potential applications in pharmaceuticals, agrochemicals, and materials science. The specific compound "5-(2-Bromoethyl)-2,3-dihydrobenzofuran" likely shares some of these characteristics, given its structural relationship to benzofurans.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like cyclization reactions, halogenation, and cross-coupling reactions. For example, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones demonstrates a regioselective 5-exo-dig bromocyclization from 2-alkynylbenzoic acids, highlighting a method that might be applicable or analogous to synthesizing compounds similar to "5-(2-Bromoethyl)-2,3-dihydrobenzofuran" (Yan‐Long Zheng et al., 2019).

Scientific Research Applications

  • Synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds (Deshpande et al., 2008).

  • Acting as a potent inhibitor of [3H]spiperone binding in rat striatal membranes and inhibiting apomorphine-induced behavioral responses (Högberg et al., 1990).

  • Generating various derivatives and reactivity reactions in scientific research (Hishmat & Rahman, 1973).

  • Inhibiting and inducing cytochrome P-450 enzymes, related to benzodioxole systems (Coleman et al., 2000).

  • Evaluating derivatives for activity in drug discrimination and agonist efficacy in rat brain homogenate (Monte et al., 1997).

  • Exhibiting comparable activity in drug-discrimination paradigm and displacing 5-HT2 receptors in rat cortical homogenate (Nichols et al., 1991).

  • Developing highly potent, second bromodomain-selective, and soluble compounds with good in vivo pharmacokinetics (Lucas et al., 2021).

  • Being valuable and highly functionalized for intramolecular reactions (Furst et al., 2020).

  • Possessing antihypertensive activities (Turan-Zitouni et al., 1996).

  • Having potential synthetic applications in drug discovery (Shaikh & Varvounis, 2014).

  • Demonstrating antioxidant properties with free radical scavenging activity (Chen et al., 2002).

  • Offering benefits in ultrasound-promoted synthesis of chalcone derivatives (Adole et al., 2020).

  • Used in the synthesis and evaluation of medical applications of darifenacin hydrobromide (Zicheng, 2010).

  • Exhibiting antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz et al., 2009).

  • Acting as an analgesic agent (Choi et al., 1993).

  • Synthesizing naturally occurring compounds with potential medical applications (Zheng et al., 2003).

  • Enabling the synthesis of biological active compounds such as resveratrol and ε-Viniferin dehydrodimers (Sako et al., 2004).

  • Analyzing substituted phenethylamine derivatives seized from clandestine laboratories (Liu et al., 2017).

  • Achieving asymmetric synthesis of neolignan natural products via Rh(II)-catalyzed C-H insertion reaction (Natori et al., 2009).

Safety And Hazards

The safety and hazards of bromoethyl compounds have been reported. For instance, “2-Bromoethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, and it can cause skin irritation and serious eye damage .

Relevant Papers The relevant papers retrieved include studies on the synthesis of similar compounds , high throughput reaction screening , and the safety and hazards of bromoethyl compounds . These papers provide valuable insights into the properties and potential applications of “5-(2-Bromoethyl)-2,3-dihydrobenzofuran” and similar compounds.

properties

IUPAC Name

5-(2-bromoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZQRRYNCMSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618599
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

CAS RN

127264-14-6
Record name 5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127264-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus tribromide (0.37 g) was added to a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (0.612 g) in carbon tetrachloride (3 ml) and the mixture heated under reflux for 3 hours. On cooling to room temperature, the mixture was partitioned between 10% aqueous sodium carbonate (20 ml) and dichloromethane (20 ml). The layers were separated and the aqueous layer extracted with dichloromethane (2×10 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as an oil which crystallised on standing, yield 0.584 g, m.p. 60°-62° C. 1H N.m.r. (CDCl3)δ=7.10 (s, 1H); 7.00-6.95 (d, 1H); 6.80-6.70 (d, 1H); 4.65-4.55 (t, 2H); 3.60-3.50 (t, 2H); 3.25-3.15 (t, 2H); 3.15-3.10 (t, 2H) ppm.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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